2-ACETYL-4-CHLOROPYRROLE
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Overview
Description
2-ACETYL-4-CHLOROPYRROLE is an organic compound that belongs to the class of pyrroles, which are heterocyclic aromatic organic compounds. This compound is characterized by the presence of a chloro substituent at the 4-position of the pyrrole ring and an ethanone group at the 1-position. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-ACETYL-4-CHLOROPYRROLE can be synthesized through several methods. One common method involves the reaction of 4-chloropyrrole with ethanoyl chloride in the presence of a base such as pyridine. The reaction typically occurs at room temperature and yields the desired product after purification.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactions using automated reactors. The process includes the careful control of reaction conditions such as temperature, pressure, and the concentration of reactants to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions: 2-ACETYL-4-CHLOROPYRROLE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole derivatives.
Reduction: Reduction reactions can convert the ethanone group to an alcohol group.
Substitution: The chloro substituent can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the chloro group.
Major Products:
Oxidation: Formation of pyrrole-2-carboxylic acid derivatives.
Reduction: Formation of 1-(4-chloro-1H-pyrrol-2-yl)ethanol.
Substitution: Formation of various substituted pyrrole derivatives depending on the nucleophile used.
Scientific Research Applications
2-ACETYL-4-CHLOROPYRROLE has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-ACETYL-4-CHLOROPYRROLE involves its interaction with specific molecular targets. The chloro substituent and ethanone group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, altering their activity and leading to various biochemical effects. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
- 2-Chloro-1-(1H-pyrrol-1-yl)ethan-1-one
- 1-(1H-Pyrrol-2-yl)ethan-1-one
- 1-(1-Methyl-1H-pyrrol-2-yl)ethanone
Comparison: 2-ACETYL-4-CHLOROPYRROLE is unique due to the presence of the chloro substituent at the 4-position, which influences its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different reactivity patterns and binding affinities, making it valuable for specific applications in research and industry.
Properties
CAS No. |
51333-63-2 |
---|---|
Molecular Formula |
C6H6ClNO |
Molecular Weight |
143.57 g/mol |
IUPAC Name |
1-(4-chloro-1H-pyrrol-2-yl)ethanone |
InChI |
InChI=1S/C6H6ClNO/c1-4(9)6-2-5(7)3-8-6/h2-3,8H,1H3 |
InChI Key |
MMQJWKWFBJPRFK-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=CC(=CN1)Cl |
Canonical SMILES |
CC(=O)C1=CC(=CN1)Cl |
Origin of Product |
United States |
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